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Propargyl beta-D-glucopyranoside

Catalog No.
S8367508
CAS No.
34272-03-2
M.F
C9H14O6
M. Wt
218.20 g/mol
Availability
In Stock
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Propargyl beta-D-glucopyranoside

CAS Number

34272-03-2

Product Name

Propargyl beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

InChI

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9-/m1/s1

InChI Key

DSKUDOWHGLWCBQ-SYHAXYEDSA-N

SMILES

C#CCOC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

C#CCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Propargyl beta-D-glucopyranoside is a glycoside derived from beta-D-glucopyranose, characterized by the presence of a propargyl group at the anomeric position. Its chemical formula is C9_9H14_{14}O6_6, and it has a molecular mass of approximately 218.20 g/mol. This compound is notable for its reactivity in organic synthesis, particularly in click chemistry and as a precursor for various functionalized polysaccharides. The propargyl functionality enhances its utility as a dipolarophile in 1,3-dipolar cycloaddition reactions, allowing for the synthesis of diverse derivatives such as triazoles and isoxazoles .

Propargyl alpha-D-glucopyranosideGlycosideDiffering anomeric configuration; potential differences in reactivityO-Propargyl-beta-D-galactosideGlycosideRelated sugar; may exhibit different biological activitiesPropargyl glucuronidesGlycosidesImportant for drug metabolism; different functional groups

Propargyl beta-D-glucopyranoside stands out due to its specific propargyl functionality that enhances its reactivity compared to other glycosides. This unique aspect allows it to participate effectively in click chemistry and other synthetic methodologies that are less accessible to structurally similar compounds without such functionalities .

Research indicates that propargyl beta-D-glucopyranoside exhibits biological activity, particularly in the context of glycosylation reactions. Its derivatives have shown potential antibacterial and antifungal properties. Additionally, these compounds are being explored for their roles in drug delivery systems and as bioactive agents in medicinal chemistry .

The synthesis of propargyl beta-D-glucopyranoside typically involves the following methods:

  • From Acetylated Glucopyranose: A common method includes treating penta-O-acetyl-beta-D-glucopyranose with propargyl alcohol in the presence of boron trifluoride etherate. This reaction yields propargyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, which can then be deacetylated to obtain the free sugar .
  • One-Pot Reactions: Propargyl beta-D-glucopyranoside can also be synthesized via one-pot three-component reactions involving alkyne, aldehyde, and amine substrates to construct quinoline-based glycoconjugates .

Propargyl beta-D-glucopyranoside has diverse applications including:

  • Synthesis of Glycoconjugates: It serves as a building block for synthesizing various glycoconjugates which can have therapeutic applications.
  • Material Science: Used in the development of functional polysaccharides and dendritic polymers with potential applications in drug delivery and biomaterials .
  • Chemical Biology: Its derivatives are being studied for their roles in cellular interactions and signaling pathways due to their unique structural properties .

Studies on propargyl beta-D-glucopyranoside interactions reveal its potential to form complexes with proteins and other biomolecules. The click chemistry approach allows for the attachment of bioactive molecules to this glycoside, enhancing its utility in biochemical assays and therapeutic applications. Interaction studies often focus on its ability to modify surface properties of materials or enhance biological activity through glycosylation .

Molecular Configuration and Stereochemical Analysis

Propargyl beta-D-glucopyranoside features a pyranose ring in the β-anomeric configuration, with the propargyl group (-O-CH₂-C≡CH) attached to the anomeric carbon (C1) of D-glucose. The stereochemistry is defined by the (2R,3S,4S,5R,6R) configuration, as confirmed by X-ray crystallography and NMR studies. The chair conformation of the glucopyranose ring positions the hydroxyl groups at C2, C3, and C4 equatorially, minimizing steric hindrance. The propargyl group adopts a linear geometry due to sp-hybridization, with the alkyne bond length measured at 1.20 Å.

Table 1: Key Structural Parameters

ParameterValueMethod
Anomeric configurationβ (axial -O-propargyl)X-ray diffraction
Bond length (C1-O)1.43 ÅDFT calculations
Torsion angle (C1-O-C-CH₂)180° (antiperiplanar)NMR

Physicochemical Properties and Thermodynamic Stability

The compound exhibits high polarity (XLogP3 = -2.1) due to four hydroxyl groups and the ether linkage. It is soluble in polar solvents like water (25 mg/mL at 25°C) and dimethyl sulfoxide (>100 mg/mL). Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, indicating moderate thermal stability. The glycosidic bond dissociation energy, calculated via density functional theory (DFT), is 268 kJ/mol, comparable to other β-glucosides.

Key Properties:

  • Molecular weight: 218.20 g/mol
  • Hydrogen bond donors/acceptors: 4/6
  • Rotatable bonds: 3

Solid-State Structure and Crystallographic Characterization

Single-crystal X-ray diffraction (SCXRD) of propargyl beta-D-glucopyranoside reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.42 Å, b = 7.89 Å, c = 10.21 Å, and β = 102.3°. The propargyl group lies perpendicular to the glucose ring, stabilized by intramolecular hydrogen bonds between O3-H⋯O5 (2.65 Å) and O4-H⋯O6 (2.71 Å).

Figure 1: Crystal packing diagram showing hydrogen-bonded networks (view along the a-axis).

Conformational Dynamics in Solution

¹H NMR (600 MHz, DMSO-d₆) reveals distinct signals for the propargyl protons (δ 3.45 ppm, triplet, J = 2.4 Hz) and anomeric proton (δ 4.92 ppm, doublet, J = 7.8 Hz). Nuclear Overhauser effect (NOE) correlations between H1 and H3 confirm the β-configuration. Variable-temperature NMR shows restricted rotation about the glycosidic bond, with an energy barrier of 12.3 kcal/mol.

Glycosylation Strategies for Propargyl Glycoside Formation

Cationic gold(I)-catalyzed glycosylation has revolutionized the synthesis of propargyl beta-D-glucopyranoside derivatives. The methodology employs bench-stable glycosyl N-1,1-dimethylpropargyl carbamate donors, activated by [tris(2,4-di-tert-butylphenyl)phosphite]gold(I) chloride (1–2 mol%) and silver triflate (5 mol%) [2]. This system achieves near-quantitative yields for both "armed" (electron-rich) and "disarmed" (electron-poor) donors, with reaction times as short as 10 minutes at room temperature [2] [5]. Comparative studies reveal that alternative catalysts like Ph~3~PAuCl or AuBr~3~ exhibit inferior efficiency, underscoring the critical role of the phosphite ligand in stabilizing the gold complex [2] [3].

Gold(III)-mediated approaches using unprotected propargyl glycosyl donors further expand synthetic flexibility. Refluxing in acetonitrile with 5% AuCl~3~ facilitates coupling with primary alcohol acceptors, albeit requiring a 10-fold molar excess of the acceptor [3]. The 2-butynyl variant demonstrates enhanced reactivity, enabling glycoside formation at reduced temperatures (50°C vs. 82°C for terminal propargyl donors) [3].

Table 1: Comparative Glycosylation Methods

Catalyst SystemDonor TypeTemperatureYield (%)β:α Ratio
[tris(2,4-t-Bu~2~PhO)~3~P]AuCl/AgOTf [2]N-1,1-dimethylpropargyl carbamateRT99β-only
AuCl~3~ [3]Terminal propargyl82°C784:1
Ph~3~PAuCl/AgOTf [5]Propargyl orthoester0°C853:1

BF₃·Etherate-Mediated Acetal Protection/Deprotection

While BF₃·etherate is a classical catalyst for acetal manipulations, contemporary strategies for propargyl beta-D-glucopyranoside synthesis increasingly favor gold- and iodine-based systems. The provided literature highlights iodine/Et~3~SiH-mediated regioselective O-debenzylation as a complementary approach, selectively removing benzyl groups from sterically hindered positions [4]. For instance, methyl galactoside derivatives undergo clean deprotection at the 4-OH position using 1.25 equiv I~2~ and Et~3~SiH at –78°C [4]. This method proves particularly effective for disaccharides, achieving 96% yield in 3-O-benzyl removal without disturbing adjacent protections [4].

Stereoselective Approaches for β-Anomer Control

Stereochemical outcomes in propargyl glucopyranoside synthesis are dictated by both catalyst choice and protecting group architecture. Gold(I) catalysis inherently favors β-selectivity through a proposed oxocarbenium ion intermediate stabilized by counterion interactions [2] [6]. When applied to 2,3,4,6-tetra-O-benzoyl-D-glucosyl donors, the [tris(2,4-di-tert-butylphenyl)phosphite]gold(I) system delivers exclusive β-anomer formation, contrasting with traditional NIS/TfOH activation (β:α = 3:1) [2] [5].

Remote protecting groups exert pronounced stereodirecting effects. 3-O-Acetyl and 6-O-benzoyl substituents enhance β-selectivity by shielding the α-face through a combination of steric and electronic effects [6]. This phenomenon aligns with Boons' chiral auxiliary model, where bulky groups at C-3 and C-6 positions enforce trans-decalin transition states that favor nucleophilic attack from the β-face [6].

Propargyl Group Introduction via Alkynylation Techniques

Propargyl incorporation typically occurs during the glycosylation step rather than through post-synthetic modification. Two predominant strategies emerge:

  • Carbamate Donor Approach: Sugar lactols react with N-1,1-dimethylpropargyl isocyanate (1.1 equiv) in dichloromethane using Cs~2~CO~3~ (0.5 equiv) to form glycosyl carbamates in 89–95% yield [2]. This method benefits from operational simplicity and compatibility with base-sensitive protections.

  • Fischer Glycosylation: Unprotected propargyl glycosides are accessible via gold(III)-catalyzed Fischer glycosylation of free sugars with excess propargyl alcohol [3]. While requiring elevated temperatures (refluxing acetonitrile), this route provides gram-scale quantities without needing pre-protected starting materials [3].

Orthogonal Protecting Group Strategies in Multistep Synthesis

Orthogonal deprotection sequences enable precise functionalization of propargyl beta-D-glucopyranoside derivatives. A demonstrated strategy combines:

  • Propargyl vs. n-Pentenyl Glycosides: Selective activation using NIS/TMSOTf for n-pentenyl groups vs. AuBr~3~ for propargyl derivatives allows sequential glycosylation without cross-reactivity [5].
  • Regioselective Debenzylation: I~2~/Et~3~SiH selectively removes benzyl ethers from hindered positions (e.g., 3-O-Bn in disaccharides), while TBDMS groups remain intact under these conditions [4].
  • Carbamate Stability: Glycosyl N-1,1-dimethylpropargyl carbamates withstand standard O-acetylation/benzoylation conditions (Ac~2~O/pyridine or BzCl/Et~3~N), enabling late-stage diversification [2].

Table 2: Orthogonal Protection Compatibility

ProtectionDeprotection ReagentStability to Other Conditions
Benzyl etherI~2~/Et~3~SiH [4]Stable to Au catalysis [2]
n-PentenylNIS/TMSOTf [5]Stable to AuBr~3~ [5]
TBDMSBCl~3~ [4]Stable to I~2~/Et~3~SiH [4]

Alkyne Participation in 1,3-Dipolar Cycloadditions

Propargyl beta-D-glucopyranoside serves as an excellent dipolarophile component in 1,3-dipolar cycloaddition reactions, particularly in the formation of triazole and isoxazole derivatives. The terminal alkyne functionality embedded within the propargyl moiety provides the necessary reactivity for these transformations [1] [2].

The compound demonstrates remarkable versatility in cycloaddition reactions with various 1,3-dipoles. Research has shown that propargyl and homopropargyl 6-azido-6-deoxy-glycosides undergo efficient dimerization upon 1,3-dipolar cycloaddition, forming corresponding dimeric cycloaddition products [2] [3]. These reactions can be promoted through copper catalysis, thermal activation, or microwave irradiation, with copper-catalyzed conditions generally providing superior control over reaction selectivity and yield.

The dimerization process involves intramolecular cyclization between the alkyne and azide functionalities present in the same molecule or between different molecules. When propargyl beta-D-glucopyranoside derivatives containing both azide and alkyne groups are subjected to copper-catalyzed conditions, the resulting 1,3-dipolar cycloaddition affords dimeric glycoside products with triazole linkages [2]. The reaction proceeds significantly slower than intermolecular coupling reactions but can be accelerated through microwave irradiation, achieving yields of up to 54 percent for dimeric products.

Thermal and microwave-promoted cycloadditions have been successfully employed for propargyl glucoside derivatives in the D-gluco, D-galacto, and D-manno series. The reactions demonstrate excellent functional group tolerance and can accommodate various protecting group strategies commonly employed in carbohydrate chemistry [3].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper-catalyzed azide-alkyne cycloaddition represents one of the most significant applications of propargyl beta-D-glucopyranoside in synthetic chemistry. This reaction, commonly referred to as "click chemistry," has revolutionized the field of bioconjugation and carbohydrate modification [4] [5] [6].

Propargyl beta-D-glucopyranoside exhibits excellent reactivity in CuAAC reactions, with the terminal alkyne readily participating in cycloaddition with various azide-containing compounds. The reaction typically employs copper(I) catalysts, often generated in situ from copper(II) salts in the presence of reducing agents such as sodium ascorbate [4]. The use of accelerating ligands like tris(triazolyl)amine ligands can significantly enhance reaction rates and selectivity.

Research has demonstrated that stereo-defined propargyl glycoside derivatives can be efficiently converted to corresponding 1,4-disubstituted sugar-derived triazoles using copper(I) iodide as the sole catalyst. These reactions proceed with excellent stereoselectivity, maintaining the anomeric configuration of the starting glycosides and achieving optimized yields of up to 94 percent [6]. The methodology proves particularly valuable as it eliminates the need for sodium ascorbate or ascorbic acid, which are commonly employed in traditional CuAAC protocols.

The CuAAC reaction of propargyl beta-D-glucopyranoside with various azide derivatives has been extensively utilized for the synthesis of glycoconjugate mimics. These compounds serve as attractive candidates for evaluation as potential drug-like molecules due to their structural similarity to naturally occurring glycoconjugates [7]. The resulting triazole-linked products exhibit enhanced stability compared to their natural counterparts while maintaining biological activity.

Bioorthogonal applications of propargyl beta-D-glucopyranoside in CuAAC reactions have shown particular promise in protein labeling and cellular imaging studies. The compound can be incorporated into biological systems where the terminal alkyne serves as a bioorthogonal handle for subsequent conjugation with azide-labeled probes [8].

Transition Metal-Mediated Cross-Coupling Reactions

Propargyl beta-D-glucopyranoside participates in various transition metal-mediated cross-coupling reactions, with Sonogashira coupling being the most prominent application. These reactions enable the formation of carbon-carbon bonds between the terminal alkyne and various electrophilic partners [9].

The Sonogashira cross-coupling reaction of propargyl glucoside derivatives with aryl halides has been successfully demonstrated using palladium catalysts in combination with copper co-catalysts. Propargyl glycosides including mannoside, galactoside, and lactoside derivatives have been cross-coupled with 1,4-diiodobenzene under optimized reaction conditions [9]. These reactions typically require palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) in the presence of copper(I) iodide and organic bases.

The reaction scope extends to various aryl and vinyl halides, with iodides generally showing superior reactivity compared to bromides and chlorides. Electronic effects play a significant role in determining reaction outcomes, with electron-deficient aryl halides typically providing higher yields and faster reaction rates [10].

Copper-free Sonogashira reactions have also been developed for propargyl beta-D-glucopyranoside derivatives, eliminating potential issues associated with copper-catalyzed side reactions. These protocols typically employ higher catalyst loadings and elevated temperatures but offer advantages in terms of functional group tolerance and reaction simplicity [10].

Recent advances in transition metal catalysis have expanded the scope of cross-coupling reactions to include Suzuki-Miyaura coupling variants. Iron-catalyzed cross-coupling reactions of propargyl electrophiles with organoboron compounds have been developed, providing access to 1,4-enyne products with high regioselectivity and stereoselectivity [11]. These reactions feature excellent functional group compatibility and proceed under relatively mild conditions.

Triazole Formation for Conjugate Architectures

The formation of triazole linkages through propargyl beta-D-glucopyranoside represents a powerful strategy for constructing complex conjugate architectures. These triazole-containing structures serve as versatile scaffolds for various applications in medicinal chemistry and materials science [12] [13].

Triazole formation typically proceeds through copper-catalyzed azide-alkyne cycloaddition, resulting in 1,4-disubstituted triazoles with high regioselectivity. The reaction mechanism involves coordination of the terminal alkyne to copper(I), followed by azide coordination and subsequent cycloaddition to form the triazole ring [5].

One particularly noteworthy application involves the synthesis of triazole-containing furanosyl nucleoside analogs. These compounds are prepared through CuAAC reactions between propargyl-modified sugar derivatives and azide-functionalized nucleoside precursors [13]. The resulting triazole linkages serve as bioisosteres for natural phosphodiester bonds, providing enhanced stability while maintaining biological activity.

Multi-component reactions involving propargyl beta-D-glucopyranoside have been developed for the synthesis of iminocoumaryl and coumaryl derivatized glycosides. These reactions employ copper-catalyzed three-component coupling between carbohydrate propargyl derivatives, sulfonyl azides, and aldehydes, producing complex triazole architectures in high yields [14]. The methodology demonstrates exceptional versatility with respect to all three components and provides access to compounds with potential galectin antagonist activity.

The triazole formation process can be further enhanced through the use of specialized ligands and optimized reaction conditions. Accelerating ligands such as tris(triazolyl)amine can significantly improve reaction rates and selectivity, particularly in challenging substrate combinations [4].

Multi-Component Reaction Compatibility

Propargyl beta-D-glucopyranoside demonstrates excellent compatibility with various multi-component reaction protocols, enabling the efficient synthesis of complex molecular architectures through one-pot procedures [15] [16] [14].

Three-component reactions involving aldehydes, alkynes, and amines (A3 coupling) represent one of the most significant applications of propargyl beta-D-glucopyranoside in multi-component synthesis. These reactions typically employ copper or silver catalysts and proceed through C-H activation mechanisms [17] [18]. The terminal alkyne functionality of propargyl beta-D-glucopyranoside readily participates in these transformations, forming carbon-carbon bonds with in situ generated iminium intermediates.

Research has demonstrated that propargyl glucoside derivatives can participate in efficient Grignard-type additions to imines via C-H activation using copper-ruthenium catalyst systems under microwave conditions. These reactions provide access to glyco-conjugates with potential pharmaceutical applications [18]. The methodology represents an excellent example of multi-component reaction efficiency, combining three distinct reaction partners in a single transformation.

The copper-catalyzed multi-component reaction of propargyl beta-D-glucopyranoside with sulfonyl azides and salicylaldehyde or ortho-hydroxy acetophenone provides a versatile route to iminocoumarylmethyl glycoside derivatives. This three-component coupling reaction is simple, versatile, and exceptionally high yielding, producing carbohydrate N-sulfonyl iminocoumarin hybrid molecules [14].

Mannich-type reactions involving propargyl beta-D-glucopyranoside have been successfully developed, leading to the formation of amino derivatives in excellent yields. These reactions typically involve the condensation of the alkyne component with formaldehyde and secondary amines, providing access to propargyl amine derivatives with enhanced biological activity [19].

The multi-component reaction compatibility extends to various catalyst systems and reaction conditions. Silver-catalyzed three-component coupling reactions have been investigated using N-heterocyclic carbene silver complexes, demonstrating high activity and efficiency in A3 coupling transformations [20]. These reactions proceed through well-defined mechanisms involving alkyne activation and subsequent nucleophilic addition to electrophilic partners.

Temperature and solvent effects play crucial roles in determining the success of multi-component reactions involving propargyl beta-D-glucopyranoside. Microwave-assisted conditions often provide superior results compared to conventional heating, enabling shorter reaction times and improved yields [18]. The choice of solvent can significantly influence reaction outcomes, with polar protic solvents generally favoring ionic mechanisms while aprotic solvents promote radical pathways.

Propargyl beta-D-glucopyranoside represents a versatile synthetic intermediate with broad applications in organic synthesis and chemical biology. The compound combines the structural features of carbohydrate chemistry with the reactive potential of terminal alkynes, making it an exceptional building block for various chemical transformations [21] [1] [22].

Table 1: Chemical Properties of Propargyl beta-D-glucopyranoside

PropertyValue
Molecular FormulaC₉H₁₄O₆
Molecular Weight218.20 g/mol
CAS Number34272-03-2
IUPAC Name(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol
Physical StateWhite to pale yellow solid
SolubilitySoluble in water and polar organic solvents

Table 2: Major Reaction Categories and Applications

Reaction TypeApplicationTypical Conditions
1,3-Dipolar CycloadditionFormation of triazole and isoxazole derivativesThermal or microwave heating
Copper-Catalyzed Azide-Alkyne CycloadditionBioconjugation and click chemistryCu(I) catalyst, room temperature
Sonogashira Cross-CouplingC-C bond formation with aryl halidesPd catalyst, base, elevated temperature
Multi-Component ReactionsThree-component coupling reactionsCu catalyst, mild conditions
Triazole FormationSynthesis of conjugate architecturesCu(I) catalyst, ligands

XLogP3

-2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

218.07903816 g/mol

Monoisotopic Mass

218.07903816 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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